4-Cyanobenzohydrazide basic properties
4-Cyanobenzohydrazide basic properties
An In-depth Technical Guide to the Core Properties of 4-Cyanobenzohydrazide for Researchers and Drug Development Professionals
Introduction
4-Cyanobenzohydrazide is a bifunctional organic molecule that has emerged as a significant building block in the fields of medicinal chemistry and materials science. Its structure, featuring a hydrazide moiety attached to a cyanophenyl ring, provides two reactive centers that can be selectively functionalized. This unique arrangement makes it a versatile intermediate for the synthesis of a wide array of complex molecules, particularly heterocyclic compounds and hydrazone derivatives with potential therapeutic applications.[1][2] This guide provides a comprehensive overview of the fundamental properties, synthesis, reactivity, and applications of 4-Cyanobenzohydrazide, offering field-proven insights for researchers and professionals in drug development.
Core Physicochemical Properties
The physical and chemical characteristics of 4-Cyanobenzohydrazide are foundational to its application in synthesis. These properties dictate its solubility, reactivity, and handling requirements.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₇N₃O | [3][4] |
| Molecular Weight | 161.16 g/mol | [1][3][4] |
| Appearance | White to off-white solid/powder | [1] |
| Melting Point | 202-203 °C | [4] |
| IUPAC Name | 4-cyanobenzohydrazide | [3] |
| CAS Number | 43038-36-4 | [1][3] |
| Density (Predicted) | 1.28 ± 0.1 g/cm³ | [4] |
| Solubility | Soluble in DMSO and dimethylformamide; sparingly soluble in aqueous buffers. | [5] |
Synthesis of 4-Cyanobenzohydrazide
The most common and efficient synthesis of 4-Cyanobenzohydrazide is achieved through the hydrazinolysis of a suitable precursor, typically methyl 4-cyanobenzoate.[2] This method is favored due to the high reactivity of hydrazine towards the ester carbonyl group and the straightforward purification of the resulting hydrazide.
Causality Behind Experimental Choices:
-
Precursor Selection : Methyl 4-cyanobenzoate is the ideal starting material. The methyl ester is sufficiently reactive for nucleophilic attack by hydrazine, and its precursor, 4-cyanobenzoic acid, is commercially available.[2]
-
Solvent : An alcoholic solvent like ethanol or methanol is typically used because it effectively dissolves the starting ester and is compatible with hydrazine hydrate.[2][6]
-
Reaction Conditions : The reaction can often proceed at room temperature, but refluxing is commonly employed to increase the reaction rate and drive it to completion, ensuring a high yield.[2]
Experimental Protocol: Synthesis via Hydrazinolysis[2]
-
Preparation : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 4-cyanobenzoate (1 equivalent) in ethanol.
-
Addition of Hydrazine : To the stirred solution, add hydrazine hydrate (typically 1.5 to 2 equivalents) dropwise. The excess hydrazine ensures the complete consumption of the ester.
-
Reaction : Stir the reaction mixture. The reaction can be performed at room temperature for 12 hours or refluxed for several hours to expedite the process.[2] Progress can be monitored using Thin Layer Chromatography (TLC).
-
Isolation : Upon completion, cool the reaction mixture to room temperature. The product, 4-Cyanobenzohydrazide, often precipitates out of the solution.
-
Purification : Collect the solid product by vacuum filtration. Wash the precipitate with cold ethanol or water to remove any unreacted hydrazine and other impurities. The product can be further purified by recrystallization from a suitable solvent like ethanol if necessary.
-
Drying : Dry the purified white solid under vacuum to obtain the final product.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 4-Cyanobenzohydrazide.
Spectral Data and Structural Characterization
Confirming the identity and purity of synthesized 4-Cyanobenzohydrazide is critical. This is achieved through standard spectroscopic techniques. While raw spectra are database-dependent, the expected characteristic signals are well-defined by the molecule's structure.[7][8]
-
Infrared (IR) Spectroscopy : The IR spectrum is invaluable for identifying key functional groups.
-
N-H Stretching : Two distinct bands are expected in the 3200-3400 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the -NH₂ group.
-
C=O Stretching (Amide I) : A strong, sharp absorption band should appear around 1650-1670 cm⁻¹, characteristic of the amide carbonyl group.[9][10]
-
C≡N Stretching : A sharp, medium-intensity peak is expected in the 2220-2230 cm⁻¹ region, confirming the presence of the nitrile group.
-
Aromatic C-H Stretching : Signals will appear just above 3000 cm⁻¹.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum will show distinct signals for the aromatic protons (typically two doublets in the 7.5-8.0 ppm range, characteristic of a para-substituted benzene ring), a broad singlet for the two -NH₂ protons, and another broad singlet for the -NH proton. The exact chemical shifts of the amine and amide protons can vary and are exchangeable with D₂O.
-
¹³C NMR : The carbon NMR will show signals for the aromatic carbons, the nitrile carbon (typically around 118 ppm), and the carbonyl carbon (around 165 ppm).[11]
-
Key Reactions and Applications in Drug Development
The synthetic utility of 4-Cyanobenzohydrazide stems from its two reactive sites: the nucleophilic hydrazide group and the versatile cyano group.[2] This dual functionality makes it a cornerstone intermediate in medicinal chemistry.
Formation of Hydrazide-Hydrazones
The most prominent reaction of 4-Cyanobenzohydrazide is its condensation with aldehydes and ketones to form hydrazide-hydrazone derivatives.[12][13] This reaction is a cornerstone of combinatorial chemistry and drug discovery.
-
Mechanism & Rationale : The terminal nitrogen of the hydrazide group acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. A subsequent dehydration step yields the stable hydrazone C=N bond. This reaction is highly efficient and allows for the facile introduction of a wide variety of substituents (R¹ and R²), enabling the systematic exploration of a compound's structure-activity relationship (SAR).[14] Hydrazide-hydrazones are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[13]
-
General Protocol: Hydrazone Synthesis [15]
-
Dissolve 4-Cyanobenzohydrazide (1 equivalent) in a suitable solvent, such as ethanol or methanol.
-
Add the desired aldehyde or ketone (1 equivalent) to the solution.
-
A catalytic amount of acid (e.g., a few drops of glacial acetic acid) is often added to facilitate the dehydration step.
-
Stir the mixture at room temperature or reflux for a period ranging from a few minutes to several hours, monitoring by TLC.
-
Upon completion, the hydrazone product often precipitates and can be collected by filtration.
-
Synthesis of Heterocyclic Scaffolds
4-Cyanobenzohydrazide is a key precursor for synthesizing various five- and six-membered heterocyclic rings, which are privileged structures in many approved drugs.[6][16]
-
Examples :
-
1,3,4-Oxadiazoles : Cyclization with reagents like acetic anhydride can yield oxadiazole derivatives.[6]
-
Pyrazoles : Reaction with 1,3-dicarbonyl compounds leads to the formation of pyrazole rings.
-
Triazoles : Can be formed through various multi-step synthetic pathways starting from the hydrazide.
-
The cyano group itself is a versatile synthetic handle. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or used in cycloaddition reactions, further expanding the synthetic possibilities.[2]
Logical Workflow in Drug Discovery
Caption: Role of 4-Cyanobenzohydrazide in generating diverse chemical libraries.
Safety and Handling
As with any laboratory chemical, proper safety protocols must be followed when handling 4-Cyanobenzohydrazide. The information below is a summary and should be supplemented by a full review of the Safety Data Sheet (SDS).[17][18]
-
Personal Protective Equipment (PPE) : Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[17][19]
-
Handling : Avoid creating dust and avoid inhalation of vapors or dust.[18] Use in a well-ventilated area or a chemical fume hood. Keep away from sources of ignition.[17]
-
Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[17][18] Some suppliers recommend refrigerated storage.[17]
-
First Aid :
-
In case of eye contact : Immediately flush with plenty of water for at least 15 minutes and seek medical attention.[17][18]
-
In case of skin contact : Wash off with soap and plenty of water.[17][18]
-
If inhaled : Move the person to fresh air. If breathing is difficult, give oxygen and consult a physician.[18]
-
If swallowed : Rinse mouth with water and consult a physician. Do not induce vomiting.[18]
-
-
Disposal : Dispose of waste material in accordance with local, state, and federal regulations. It may require disposal at a licensed professional waste disposal service.[18]
Conclusion
4-Cyanobenzohydrazide is a highly valuable and versatile chemical intermediate. Its straightforward synthesis, coupled with the distinct reactivity of its hydrazide and cyano functional groups, makes it an indispensable tool for medicinal chemists and materials scientists. Its primary application in the construction of hydrazones and diverse heterocyclic systems provides a reliable pathway for generating novel molecular entities for drug discovery and development. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for leveraging its full potential in a research setting.
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